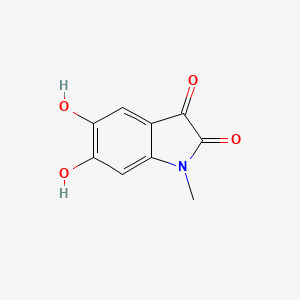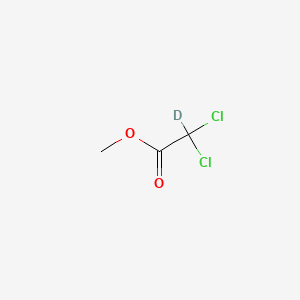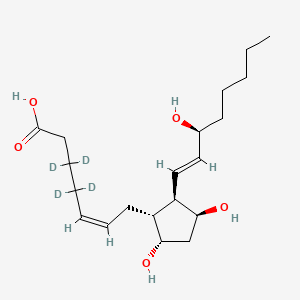![molecular formula C7H14N2 B570379 6-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-82-6](/img/structure/B570379.png)
6-Methyl-1,6-diazaspiro[3.4]octane
Descripción general
Descripción
“6-Methyl-1,6-diazaspiro[3.4]octane” is a chemical compound with the CAS Number: 1158749-83-7 . It has a molecular weight of 126.2 and a linear formula of C7H14N2 . The compound is typically in the form of a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,6-diazaspiro[3.4]octane” is represented by the linear formula C7H14N2 . This indicates that the compound consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms .
Physical And Chemical Properties Analysis
“6-Methyl-1,6-diazaspiro[3.4]octane” is a colorless to yellow liquid . It has a molecular weight of 126.2 and a linear formula of C7H14N2 .
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
- 5-Oxa-2,6-diazaspiro[3.4]octan-1-one Derivatives Synthesis : A study by Chiaroni et al. (2000) explored the synthesis of two derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process highlights the potential of 6-Methyl-1,6-diazaspiro[3.4]octane in organic synthesis (Chiaroni et al., 2000).
2. Applications in Medicinal Chemistry
- Novel Diazaspiro[3.4]octane Series for Malaria Treatment : Research by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against the malaria parasite, Plasmodium falciparum. This series showed potential for treating multiple stages of the parasite lifecycle (Le Manach et al., 2021).
- Antitubercular Lead Identification : A 2023 study by Lukin et al. developed a set of compounds from a 2,6-diazaspiro[3.4]octane building block for antitubercular activities, identifying a potent lead with minimal inhibitory concentration against Mycobacterium tuberculosis (Lukin et al., 2023).
3. Photophysical and Computational Studies
- Photophysical and TDDFT Calculations : Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their photophysical behavior, solvatochromism, and quantum yield in different solvents. They used TDDFT calculations to relate structural features to biological properties (Aggarwal & Khurana, 2015).
4. Applications in Chemical Synthesis
- Synthetic Approaches to Diazaspiroketal Frameworks : A study by Goubert et al. (2007) explored synthetic approaches towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, which could potentially include 6-Methyl-1,6-diazaspiro[3.4]octane derivatives, highlighting the utility of these compounds in chemical synthesis (Goubert et al., 2007).
5. Structural and Conformational Analysis
- Structural Analysis of Spiro Compounds : Research by Grassi et al. (2002) focused on the structural analysis of 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, a compound related to 6-Methyl-1,6-diazaspiro[3.4]octane, using X-ray crystal-structure analysis. This study provides insights into the conformational characteristics of these compounds (Grassi et al., 2002).
Direcciones Futuras
While specific future directions for “6-Methyl-1,6-diazaspiro[3.4]octane” are not mentioned in the sources I found, it’s worth noting that related compounds, such as those derived from 2,6-diazaspiro[3.4]octane, have shown promising antimycobacterial activity . This suggests potential future research directions in exploring the antimicrobial properties of similar compounds.
Mecanismo De Acción
Target of Action
The primary targets of 6-Methyl-1,6-diazaspiro[3.4]octane are Mycobacterium tuberculosis H37Rv and the sigma-1 receptor (σ1R) . The compound has shown potent antitubercular activity and has been identified as a potent σ1R antagonist .
Mode of Action
The compound interacts with its targets through a mechanism similar to that of nitrofuran carboxamides . The nitrofuran moiety in these compounds undergoes reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium itself . In the case of σ1R, the compound acts as an antagonist, blocking the receptor’s activity .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-1,6-diazaspiro[3.4]octane are primarily those involved in the survival and proliferation of Mycobacterium tuberculosis and the signaling pathways mediated by the σ1R
Result of Action
The result of the action of 6-Methyl-1,6-diazaspiro[3.4]octane is the inhibition of Mycobacterium tuberculosis growth, with a minimal inhibitory concentration of 0.016 μg/mL . Additionally, it enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance when acting as a σ1R antagonist .
Propiedades
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297769 | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-diazaspiro[3.4]octane | |
CAS RN |
1158749-82-6 | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)

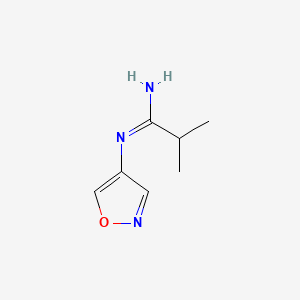
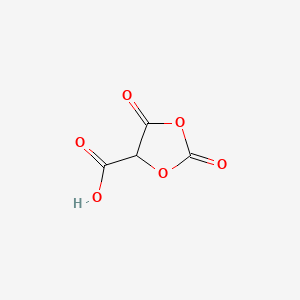

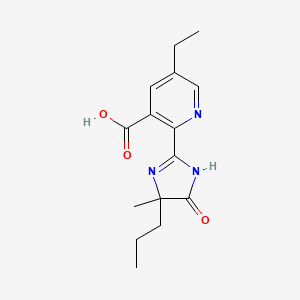
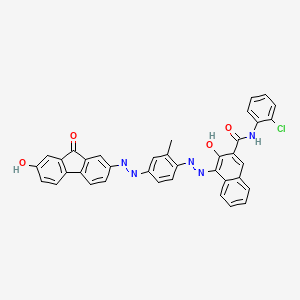

![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
